3-Benzylpyrrolidin-3-ol, trifluoroacetic acid
Overview
Description
3-Benzylpyrrolidin-3-ol, trifluoroacetic acid is a chemical compound with the molecular formula C13H16F3NO3 and a molecular weight of 291.27 g/mol . It is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Benzylpyrrolidin-3-ol, trifluoroacetic acid typically involves the reaction of benzylamine with pyrrolidine and trifluoroacetic acid. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-Benzylpyrrolidin-3-ol, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-Benzylpyrrolidin-3-ol, trifluoroacetic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its ability to form stable complexes.
Mechanism of Action
The mechanism of action of 3-Benzylpyrrolidin-3-ol, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The trifluoroacetate group plays a crucial role in enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
3-Benzylpyrrolidin-3-ol, trifluoroacetic acid can be compared with other similar compounds such as:
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Benzylamine: A primary amine that serves as a precursor in the synthesis of various organic compounds.
Trifluoroacetic acid: A strong acid used in organic synthesis and as a reagent in various chemical reactions.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-benzylpyrrolidin-3-ol;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.C2HF3O2/c13-11(6-7-12-9-11)8-10-4-2-1-3-5-10;3-2(4,5)1(6)7/h1-5,12-13H,6-9H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTBVWWRXFWJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC=CC=C2)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803591-70-9 | |
Record name | 3-benzylpyrrolidin-3-ol; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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